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molecular formula C14H17NO7 B1623681 4,5,6-Triethoxy-7-nitrophthalide CAS No. 4995-54-4

4,5,6-Triethoxy-7-nitrophthalide

Cat. No. B1623681
M. Wt: 311.29 g/mol
InChI Key: FTLVJOVZLDLKLZ-UHFFFAOYSA-N
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Patent
US04684732

Procedure details

Glacial acetic acid (14 ml) was added to 5.32 g (0.02 mole) of 4,5,6-triethoxyphthalide. Into the reaction mixture on a water bath at 30-35° C., 14 ml of fuming nitric acid, d=1.52, was gradually added dropwise over a time period of 9 hours. After completion of the addition, the reaction mixture was allowed to stand overnight at room temperature and thereafter 80 ml of water was added to deposit crystals. The crystals were filtered out, washed thoroughly with water and dried. There was obtained 2.20 g of 4,5,6-triethoxy-7-nitrophthalide having a melting point of 82.5-84.5° C. with a yield of 35%.
Quantity
14 mL
Type
reactant
Reaction Step One
Name
4,5,6-triethoxyphthalide
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[CH2:5]([O:7][C:8]1[C:17]([O:18][CH2:19][CH3:20])=[C:16]([O:21][CH2:22][CH3:23])[CH:15]=[C:14]2[C:9]=1[CH2:10][O:11][C:12]2=[O:13])[CH3:6].[N+:24]([O-])([OH:26])=[O:25]>O>[CH2:5]([O:7][C:8]1[C:17]([O:18][CH2:19][CH3:20])=[C:16]([O:21][CH2:22][CH3:23])[C:15]([N+:24]([O-:26])=[O:25])=[C:14]2[C:9]=1[CH2:10][O:11][C:12]2=[O:13])[CH3:6]

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)(=O)O
Name
4,5,6-triethoxyphthalide
Quantity
5.32 g
Type
reactant
Smiles
C(C)OC1=C2COC(=O)C2=CC(=C1OCC)OCC
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
FILTRATION
Type
FILTRATION
Details
The crystals were filtered out
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC1=C2COC(=O)C2=C(C(=C1OCC)OCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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